Vinylcyclooctane is a valuable intermediate in organic synthesis due to its unique ring structure and functional group. Researchers have utilized it as a starting material for the synthesis of various complex molecules, including:
The unique cyclic structure and double bond of vinylcyclooctane make it a potential candidate for various material science applications:
Vinylcyclooctane's ability to self-assemble into well-defined structures makes it interesting for supramolecular chemistry research:
VCO's origin is likely limited to laboratory synthesis for research purposes. There is no current scientific literature suggesting a natural source for this compound []. Its significance in scientific research lies in its potential as a building block for more complex molecules and its role in studies related to organic chemistry and material science [].
VCO's key feature is the eight-membered carbon ring (cyclooctane) with a vinyl group (C=CH₂) attached to one of the carbons. This structure creates a relatively large, non-polar molecule with interesting conformational flexibility due to the single bond connecting the vinyl group to the ring [, ].
Some physical and chemical properties of VCO are available:
Currently, there is no scientific research available on the specific mechanism of action of VCO in any biological system.
Several methods exist for synthesizing vinylcyclooctane:
Vinylcyclooctane has several applications across various fields:
Interaction studies involving vinylcyclooctane focus primarily on its reactivity with other compounds rather than direct biological interactions. These studies often involve:
Vinylcyclooctane shares structural similarities with several other cyclic compounds. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclohexene | Cyclic Alkene | More stable due to fewer ring strain effects |
| Vinylcyclobutane | Cyclic Alkene | Smaller ring size; higher reactivity due to strain |
| 1-Octene | Linear Alkene | Straight-chain structure; different reactivity profile |
| Cycloheptene | Cyclic Alkene | Seven-membered ring; less strain than cyclobutane |
Vinylcyclooctane stands out due to its combination of ring strain and unsaturation, which allows it to participate in a variety of reactions that are not possible for more stable cyclic alkenes like cyclohexene. Its ability to polymerize effectively while maintaining a flexible structure makes it particularly valuable in material science applications.
Vinylcyclooctane has the molecular formula $$ \text{C}{10}\text{H}{18} $$, with a cyclooctane backbone ($$ \text{C}8\text{H}{14} $$) and a vinyl group ($$ \text{C}2\text{H}4 $$) attached to one of the ring carbons. The IUPAC name ethenylcyclooctane reflects this substitution pattern, where the vinyl group is prioritized as the principal substituent.
| Property | Value |
|---|---|
| IUPAC Name | Ethenylcyclooctane |
| Molecular Formula | $$ \text{C}{10}\text{H}{18} $$ |
| Average Mass | 138.25 g/mol |
| SMILES Notation | C=CC1CCCCCCC1 |
| CAS Registry Number | 61142-41-4 |
| EC Number | 262-623-6 |
The SMILES notation C=CC1CCCCCCC1 explicitly denotes the cyclooctane ring (eight carbons in a cyclic arrangement) and the vinyl group ($$ \text{CH}_2=\text{CH}- $$) attached to position 1.
Common synonyms include vinyl-cyclooctane and cyclooctane, ethenyl-. Its CAS registry number (61142-41-4) and EC number (262-623-6) are critical for unambiguous identification in chemical databases.
Flammable;Irritant;Environmental Hazard